

Application Notes and Protocols: 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Cat. No.: B132901

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is a stable, crystalline Mannich base with the chemical formula $C_9H_{18}ClNO$ [1][2]. It serves as a crucial and versatile building block in organic synthesis. Its primary application lies in its role as a convenient precursor for the in situ generation of 2-methylene-1-cyclohexanone, a highly reactive α,β -unsaturated ketone. This reactive intermediate is not stable enough for isolation and storage, making the use of its stable hydrochloride salt invaluable. The compound is synthesized via a classic Mannich reaction involving cyclohexanone, formaldehyde, and dimethylamine hydrochloride[2][3][4].

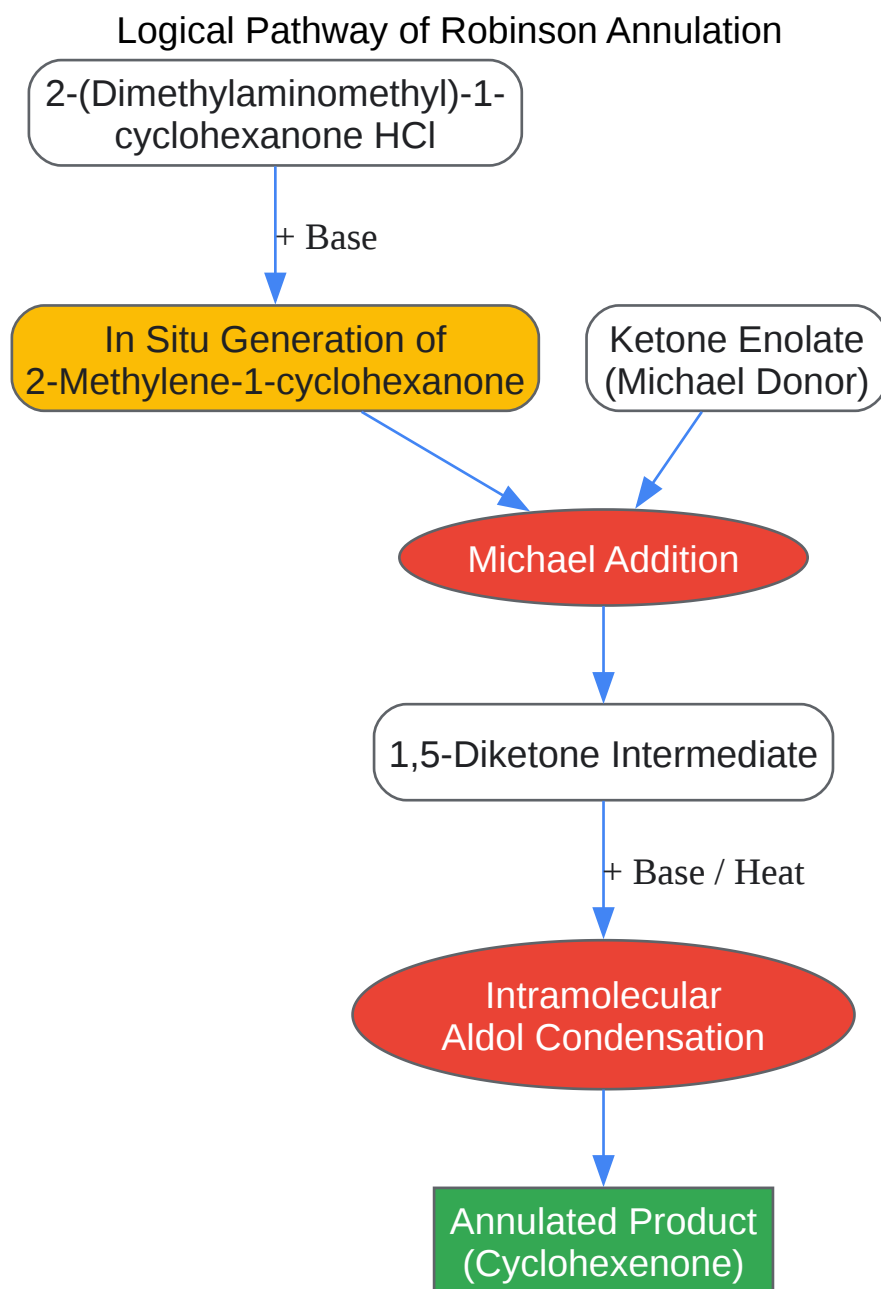
The dual functionality of the parent molecule, containing both a ketone and a tertiary amine, allows for a diverse range of chemical transformations[3]. This application note details its use as a Michael acceptor precursor for carbon-carbon and carbon-heteroatom bond formation and as a key component in the Robinson annulation for constructing fused ring systems. Furthermore, it is a key starting material in the industrial synthesis of the analgesic drug Tramadol[2][3].

Key Applications & Logical Pathways

The synthetic utility of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** stems from its ability to generate a reactive Michael acceptor on demand.

In Situ Generation of a Michael Acceptor

Upon treatment with a non-nucleophilic base, the hydrochloride salt undergoes a Hofmann-type elimination to release the volatile and reactive 2-methylene-1-cyclohexanone. This intermediate is immediately trapped by a nucleophile present in the reaction mixture.



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